Product packaging for Sodium p-toluenesulfonic acid(Cat. No.:)

Sodium p-toluenesulfonic acid

Cat. No.: B8786877
M. Wt: 195.19 g/mol
InChI Key: CUYTYLVEYFUAAX-UHFFFAOYSA-N
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Description

Sodium p-toluenesulfonic acid is a useful research compound. Its molecular formula is C7H8NaO3S and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NaO3S B8786877 Sodium p-toluenesulfonic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8NaO3S

Molecular Weight

195.19 g/mol

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

CUYTYLVEYFUAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Sodium P Toluenesulfonate

Industrial Scale Synthesis and Production Processes

On an industrial scale, the production of sodium p-toluenesulfonate is dominated by a two-step process: the sulfonation of toluene (B28343) to form p-toluenesulfonic acid (PTSA), followed by its neutralization.

The core industrial method involves the electrophilic aromatic substitution of toluene using a strong sulfonating agent. spegroup.ru Concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing excess sulfur trioxide) is typically used. orgsyn.org The reaction is an equilibrium process; to drive it toward the desired product, the water generated during the reaction is often continuously removed via azeotropic distillation, for which a Dean-Stark apparatus is commonly employed. spegroup.ru

The sulfonation of toluene yields a mixture of ortho and para isomers. Due to steric hindrance from the methyl group on the toluene ring, the para-substituted product, p-toluenesulfonic acid, is formed as the major product. pilotchemical.com

Reaction Scheme: Sulfonation of Toluene

CH₃C₆H₅ + H₂SO₄ ⇌ CH₃C₆H₄SO₃H + H₂O

Once the sulfonation is complete, the resulting p-toluenesulfonic acid is converted to its sodium salt. This is achieved through neutralization with a suitable sodium base, most commonly sodium hydroxide (B78521) or sodium carbonate, to yield the final sodium p-toluenesulfonate product, which can be isolated as a white, water-soluble solid. nih.govchemdad.com The free sulfonic acid is often not isolated; instead, the reaction mixture is directly treated with the base. spegroup.ru In some procedures, the addition of the cooled reaction mixture to a saturated sodium chloride solution causes the sodium p-toluenesulfonate to precipitate due to the common ion effect. spegroup.ru

ParameterTypical ConditionPurpose/Comment
Reactants Toluene, Sulfuric Acid/OleumPrimary feedstocks for sulfonation.
Temperature Elevated (e.g., 160°C)To increase reaction rate.
Water Removal Azeotropic distillationTo shift equilibrium and maximize yield. spegroup.ru
Neutralizing Agent Sodium Hydroxide, Sodium CarbonateTo form the final sodium salt. nih.gov
Isolation Precipitation/CrystallizationFrom saturated NaCl solution or by cooling. spegroup.ru
An interactive data table summarizing the typical industrial sulfonation and neutralization process.

A significant and environmentally conscious source of sodium p-toluenesulfonate is its recovery from industrial wastewater where it is generated as a by-product. For example, in the synthesis of the antibiotic tiamulin (B153960) or the antioxidant BHT, p-toluenesulfonyl chloride is used, leading to the formation of large quantities of sodium p-toluenesulfonate in the effluent. atamanchemicals.comresearchgate.net

The recovery process typically involves a multi-step approach to extract and purify the compound from the wastewater, turning a waste stream into a valuable chemical feedstock. atamanchemicals.comchemicalbook.com This valorization strategy reduces wastewater treatment costs and promotes a circular economy. atamanchemicals.com A general patented procedure from tiamulin synthesis wastewater includes:

pH Adjustment: The wastewater is adjusted to a pH of 7-8. atamanchemicals.com

Concentration: The volume is reduced under vacuum. atamanchemicals.com

Crystallization: The concentrated solution is cooled to 0-4°C to precipitate the crude sodium p-toluenesulfonate. atamanchemicals.com

Purification: The crude product is redissolved, treated with activated carbon for decolorization, and recrystallized to yield the purified compound. atamanchemicals.com

This method can recover significant amounts of the product and reduce the chemical oxygen demand (COD) of the wastewater by 50-60%. atamanchemicals.com

Laboratory-Scale Preparative Strategies and Modifications

In the laboratory, while the classic sulfonation-neutralization route is common, other methods starting from different precursors have been explored.

A common laboratory precursor for toluenesulfonate (B8598656) derivatives is p-toluenesulfonyl chloride (tosyl chloride). It is important to note that converting tosyl chloride to sodium p-toluenesulfonate is not a reduction. Rather, it is typically achieved through hydrolysis followed by neutralization. The sulfonyl chloride is hydrolyzed in water, sometimes with heating, to form p-toluenesulfonic acid and hydrochloric acid. chemdad.comatamanchemicals.com The subsequent addition of a base like sodium hydroxide neutralizes both acids, yielding sodium p-toluenesulfonate and sodium chloride.

Reaction Scheme: Hydrolysis of Tosyl Chloride

CH₃C₆H₄SO₂Cl + H₂O → CH₃C₆H₄SO₃H + HCl

CH₃C₆H₄SO₃H + HCl + 2 NaOH → CH₃C₆H₄SO₃Na + NaCl + 2 H₂O

Direct reaction of p-toluenesulfonyl chloride with aqueous sodium hydroxide can also be used to prepare the salt, as seen in procedures for synthesizing N-tosylated compounds where excess tosyl chloride is quenched with NaOH. chemicalbook.com

Modern synthetic chemistry has introduced advanced methods for forming carbon-sulfur bonds. Palladium-catalyzed coupling reactions offer a route to aryl sulfonates from aryl halides (e.g., p-iodotoluene or p-bromotoluene). These reactions utilize a sulfur dioxide surrogate, which is a stable, easy-to-handle solid that releases SO₂ in situ, avoiding the use of toxic, gaseous sulfur dioxide. acs.orgnih.gov

Common SO₂ surrogates include DABCO·(SO₂)₂ (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.orgthieme-connect.de The general strategy involves a palladium-catalyzed three-component reaction between an aryl halide, the SO₂ surrogate, and a nucleophile. acs.org While many published methods focus on synthesizing sulfonamides (using amine nucleophiles) or sulfones, the key step is the insertion of SO₂ to form a palladium-arylsulfinate intermediate. rsc.orgnih.gov This intermediate can then be converted to the desired sodium p-toluenesulfonate salt. This approach represents a significant advancement, expanding the range of accessible starting materials for sulfonate synthesis. rsc.org

ComponentExampleRole
Catalyst Palladium(0) complex (e.g., Pd(OAc)₂)Facilitates oxidative addition and coupling. nih.gov
Aryl Source p-Iodotoluene, p-BromotolueneProvides the tolyl group. rsc.org
SO₂ Source DABSO, K₂S₂O₅In-situ generation of sulfur dioxide. rsc.orgthieme-connect.de
End Product Aryl Sulfinate SaltPrecursor to the final sulfonate. nih.gov
An interactive data table summarizing components for palladium-catalyzed sulfonylation.

Beyond by-product valorization, other green chemistry principles are being applied to the synthesis of sulfonic acids and their salts. One approach is the use of reusable heterogeneous catalysts for the sulfonation step. For instance, silica-supported catalysts like perchloric acid (SiO₂/HClO₄) or potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been shown to effectively catalyze the sulfonation of toluene with sodium bisulfite. ajgreenchem.com These solid acid catalysts are environmentally benign, easy to handle, and can be recovered and reused, minimizing waste. ajgreenchem.com The use of microwave irradiation or sonication in conjunction with these catalysts can dramatically reduce reaction times and increase the para-selectivity of the reaction. ajgreenchem.com Furthermore, the use of sodium p-toluenesulfonate itself as a reusable, hydrotropic catalyst for other organic syntheses in aqueous media highlights its role within sustainable chemistry. researchgate.net

Catalytic Roles and Mechanistic Investigations of Sodium P Toluenesulfonate

Brønsted Acidity and its Role in Organic Transformations

The catalytic activity in many organic transformations is driven by the Brønsted acidity of p-toluenesulfonic acid (p-TSA), which is a strong organic acid that readily donates a proton to facilitate a variety of reactions. p-toluenesulfonicacid-ptbba.com It is recognized for its high catalytic activity, stability, and mild reaction conditions. tandfonline.com The salt, sodium p-toluenesulfonate, is formed by neutralizing p-TSA with sodium hydroxide (B78521). google.com

Esterification and Transesterification Catalysis

p-Toluenesulfonic acid (p-TSA) is a conventional and effective homogeneous catalyst for both esterification and transesterification reactions. ajgreenchem.comwikipedia.org Its efficacy stems from its ability to act as a strong proton donor, which is a critical step in the reaction mechanism.

The Fischer-Speier esterification mechanism, when catalyzed by p-TSA, involves several equilibrium steps. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by p-TSA. p-toluenesulfonicacid-ptbba.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. p-toluenesulfonicacid-ptbba.commasterorganicchemistry.com The subsequent attack forms a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com Following a proton transfer, a water molecule is eliminated, and deprotonation of the resulting species yields the final ester product. p-toluenesulfonicacid-ptbba.commasterorganicchemistry.com To drive the reaction toward the product side, conditions are often manipulated, such as using an excess of the alcohol or continuously removing the water byproduct, for instance, through azeotropic distillation with toluene (B28343). ajgreenchem.comwikipedia.org

This catalytic process is crucial in various industrial applications, including the synthesis of polyol esters, such as pentaerythritol (B129877) diacrylate, which are used as synthetic lubricant oils and in reactive adhesives. tandfonline.comajgreenchem.com

Acetalization Reactions

p-Toluenesulfonic acid is a frequently used homogeneous acid catalyst for acetalization reactions, which involve the reaction of aldehydes or ketones with alcohols. mdpi.comfrontiersin.org These reactions are vital for creating protecting groups in organic synthesis and for producing valuable chemicals like fuel additives from renewable resources such as glycerol (B35011). frontiersin.orgnih.gov

The catalytic mechanism of acetalization by p-TSA begins with the protonation of the carbonyl group of the aldehyde or ketone. p-toluenesulfonicacid-ptbba.com This activation step enhances the carbonyl's electrophilicity, facilitating the nucleophilic addition of an alcohol molecule to form a hemiacetal intermediate. p-toluenesulfonicacid-ptbba.com The hydroxyl group of the hemiacetal is then protonated by p-TSA, converting it into a good leaving group (water). p-toluenesulfonicacid-ptbba.com A second alcohol molecule then displaces the water, and a final deprotonation step yields the stable acetal (B89532) product. p-toluenesulfonicacid-ptbba.com

Notable research includes the p-TSA catalyzed acetalization of glycerol with various carbonyl compounds:

With Acetone: The reaction produces solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-yl)methanol), a valuable fuel additive. mdpi.comfrontiersin.org

With Benzaldehyde: Microwave-assisted reaction conditions have been optimized for this process, yielding a mixture of five- and six-membered cyclic acetals (dioxolane and dioxane derivatives). mdpi.com

With Acetaldehyde: High yields of the corresponding acetal have been achieved by heating the reactants to reflux. mdpi.com

ReactantsCatalystConditionsProduct(s)Yield/ConversionReference
Glycerol, Acetaldehydep-Toluenesulfonic acidReflux, 16 h2,2-dimethyl-1,3-dioxolan-4-yl methanol90% yield mdpi.com
Glycerol, Benzaldehydep-Toluenesulfonic acidMicrowave, 140°C, 15 minDioxolane and Dioxane derivatives67% conversion mdpi.com
Furfural, Polyvinyl alcoholp-Toluenesulfonic acidRoom Temp, 12 h, DMSOPolyvinyl acetal~55% yield mdpi.com

Annulation and Cycloaddition Catalysis

p-Toluenesulfonic acid (p-TSA) serves as an effective Brønsted acid catalyst for various annulation and cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic molecular frameworks.

Annulation Reactions: p-TSA has been shown to catalyze the Robinson annulation, a classic method for forming a six-membered ring. For instance, the condensation of a ketone with a chloroketone using p-TSA can proceed efficiently in a solvent-free environment. juniperpublishers.com It also promotes the annulation of functionalized diarylalkynes to synthesize 3-aryl-substituted isocoumarins, which are motifs found in many biologically active natural products. organic-chemistry.orgpreprints.org This metal-free process, often accelerated by microwave irradiation, provides an efficient route to these important heterocyclic compounds. organic-chemistry.org Furthermore, p-TSA catalyzes the regioselective annulation of cyclopropane (B1198618) aldehydes with hydrazides to form complex polycyclic structures like tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones. preprints.org

Cycloaddition Reactions: In the realm of cycloaddition, p-TSA is instrumental in promoting reactions like the Diels-Alder reaction and 1,3-dipolar cycloadditions. rsc.orgnih.gov It has been found to be a more efficient catalyst than Lewis acids for the Diels-Alder trapping of in-situ generated dienes from 3,4-dihydro-2H-pyran with p-quinones. rsc.org

A significant application is the p-TSA-mediated 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) to produce 4-aryl-NH-1,2,3-triazoles. preprints.orgnih.govacs.org In this reaction, p-TSA is considered a vital additive, dramatically improving the reaction efficiency and yield under mild conditions. nih.govacs.org The acid is believed to activate the nitroolefin, making it more susceptible to cycloaddition. preprints.org p-TSA also catalyzes [3+2] cycloadditions between enamines and in-situ generated ylidene oxindoles, affording complex polyheterocyclic spiro compounds regioselectively. bohrium.com

Phase-Transfer Catalysis in Multiphase Systems

Sodium p-toluenesulfonate is reported to have applications as a phase-transfer catalyst (PTC), a role that enhances reaction rates between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemimpex.com The effectiveness of phase-transfer catalysis relies on the ability of the catalyst to transport a reactant from one phase to another where the reaction can occur.

In principle, sodium p-toluenesulfonate, as the salt of a strong acid, dissociates completely in water into a sodium cation and a p-toluenesulfonate anion. google.com The p-toluenesulfonate anion possesses a hydrophilic sulfonate group and a lipophilic toluene group. This amphiphilic character allows it to pair with a cation from the aqueous phase and transport it into the organic phase, thereby facilitating reactions such as nucleophilic substitutions and polymerizations. chemimpex.com For anions derived from strong acids like p-toluenesulfonic acid, the corresponding salt (sodium p-toluenesulfonate) is fully dissociated at high pH, making the anion available for transport into an organic phase to react. google.com

While more complex quaternary ammonium (B1175870) salts are often cited as phase-transfer catalysts, the underlying principle allows for the use of simpler salts like sodium p-toluenesulfonate in specific applications. sigmaaldrich.comsci-hub.se Its utility in this area contributes to making certain industrial chemical processes more efficient. chemimpex.com

Redox Catalysis and Degradation Mechanisms

In the context of redox reactions for environmental remediation, sodium p-toluenesulfonate is not typically the catalyst but is instead frequently employed as a model organic pollutant to study degradation mechanisms. researchgate.netresearcher.life Its stability makes it a suitable benchmark compound for evaluating the efficiency of advanced oxidation processes (AOPs), particularly catalytic ozonation.

Catalytic Ozonation for Organic Pollutant Degradation

Catalytic ozonation is an advanced oxidation process aimed at the mineralization of recalcitrant organic pollutants in water. In studies of this process, sodium p-toluenesulfonate (NaTSA) serves as the target substrate to be degraded. researchgate.netresearchgate.net The process involves using a heterogeneous catalyst, such as cobalt-iron (CoxFe) oxides, to enhance the decomposition of ozone (O₃) into highly reactive oxygen species, primarily hydroxyl radicals (•OH). researchgate.net

The degradation mechanism proceeds as follows:

Adsorption: Ozone molecules adsorb onto active sites on the surface of the catalyst. Research suggests that surface features like oxygen vacancies and surface hydroxyl groups on metal oxides are crucial active centers. researchgate.netresearchgate.net

Ozone Decomposition: The catalyst surface promotes the decomposition of the adsorbed ozone into powerful and non-selective hydroxyl radicals (•OH). researchgate.net The presence of these radicals can be detected directly by methods like electron paramagnetic resonance (EPR). researchgate.net

Pollutant Oxidation: The generated hydroxyl radicals attack the sodium p-toluenesulfonate molecules, initiating a series of oxidation reactions that lead to its breakdown and eventual mineralization into simpler, less harmful substances.

Studies have shown that catalysts like CoxFe oxides prepared by co-precipitation/calcination (CPO) are highly effective in degrading NaTSA, with their performance linked to a high concentration of surface oxygen vacancies that serve as active sites for ozone adsorption and decomposition. researchgate.net

CatalystInitial NaTSA Conc. (mg/L)Catalyst Dosage (g/L)O₃ Flow Rate (L/min)pHDegradation Efficiency (%)Reference
Co₃O₄200.327.2~75 researchgate.net
Fe₂O₃200.327.2~60 researchgate.net
CPO (Co:Fe=2:1)200.327.2~95 researchgate.net
DCO (Co:Fe=2:1)200.327.2~83 researchgate.net

CPO: CoxFe oxides prepared by co-precipitation/calcination; DCO: CoxFe oxides prepared by direct calcination. Degradation efficiency measured after 60 minutes of reaction.


Role of Transition Metal Oxides (e.g., CoxFe oxides)

Transition metal oxides, particularly mixed cobalt-iron (CoxFe) oxides, have been investigated as effective catalysts for the ozonation of sodium p-toluenesulfonate. researchgate.net The method of catalyst preparation significantly influences its efficiency. Studies have shown that CoxFe oxides prepared via a co-precipitation/calcination method (CPO) exhibit superior catalytic activity compared to those prepared by direct calcination (DCO). researchgate.net Specifically, in the removal of NaTSA through catalytic ozonation, the CPO catalyst demonstrated a removal efficiency that was approximately 12% higher than the DCO catalyst. researchgate.net

The enhanced performance of the CPO catalyst is attributed to its specific surface characteristics. Analysis revealed that the CPO surface contains active type c water, which is typically adsorbed on oxygen vacancies. researchgate.net Furthermore, electrochemical tests indicated the replacement of octahedral Co³⁺ with Fe³⁺ within the Co₃O₄ structure during the co-precipitation process, a substitution that is key to the catalyst's enhanced function. researchgate.net

CatalystPreparation MethodRelative NaTSA Removal EfficiencyKey Structural Feature
CoxFe Oxides (CPO) Co-precipitation/CalcinationHighRich in oxygen vacancies; Fe³⁺ substitution for Co³⁺ researchgate.net
CoxFe Oxides (DCO) Direct CalcinationLowerFewer oxygen vacancies compared to CPO researchgate.net
Oxygen Vacancy and Reactive Center Dynamics

Oxygen vacancies and surface hydroxyl groups are the critical reactive centers in the catalytic ozonation process on metal oxides. researchgate.net Ozone molecules are adsorbed onto these active sites, where they subsequently decompose to form highly reactive hydroxyl radicals (·OH). researchgate.net

In the case of CoxFe oxide catalysts, the concentration of oxygen vacancies is a determining factor in their catalytic prowess. researchgate.net Oxygen Temperature-Programmed Desorption (O₂-TPD) tests have confirmed that the more effective CPO catalyst possesses a surface rich in oxygen vacancies. researchgate.net These vacancies not only serve as primary sites for ozone adsorption but also enhance the charge transfer capacity of the catalyst. researchgate.net The introduction of Fe³⁺ into the cobalt oxide lattice is instrumental in creating these enriched oxygen vacancies. researchgate.net This structural modification facilitates the formation of lattice defects, which in turn increases the number of active sites available for the catalytic decomposition of ozone. nih.gov

The dynamic interplay between ozone and the catalyst surface can be summarized as follows:

Adsorption: Ozone adsorbs onto an active site, specifically an oxygen vacancy on the catalyst surface.

Decomposition: The adsorbed ozone molecule decomposes, facilitated by the electronic properties of the vacancy.

Radical Formation: This decomposition leads to the generation of reactive oxygen species, primarily hydroxyl radicals. researchgate.net

Hydroxyl Radical Generation and Detection

The degradation of sodium p-toluenesulfonate in catalytic ozonation is primarily driven by the action of hydroxyl radicals (·OH). researchgate.net The generation of these powerful oxidizing agents is a key indicator of a catalyst's effectiveness. The presence of hydroxyl radicals in the catalytic ozonation system of p-toluenesulfonic acid (p-TSA) has been confirmed through both indirect and direct detection methods. researchgate.net

Indirectly, the introduction of radical scavengers like bicarbonate (HCO₃⁻) and phosphate (B84403) (PO₄³⁻) ions into the reaction mixture was observed to inhibit the removal of p-TSA, suggesting that ·OH radicals are the key reactive species. researchgate.net For more direct evidence, Electron Paramagnetic Resonance (EPR) spectroscopy has been employed. researchgate.net EPR studies directly detected the formation of hydroxyl radicals during the catalytic ozonation process, confirming their role in the degradation mechanism. researchgate.net

Research has shown a direct correlation between the number of oxygen vacancies on the catalyst and the quantity of hydroxyl radicals produced. researchgate.net The CPO catalyst, with its higher concentration of oxygen vacancies, was found to generate a greater number of hydroxyl radicals compared to the DCO catalyst. researchgate.net This higher concentration of ·OH radicals accounts for the superior performance of the CPO catalyst in the degradation of organic pollutants like NaTSA. researchgate.net

Detection MethodPrincipleObservation in p-TSA OzonationReference
Radical Scavenging Inhibition of reaction by chemicals that consume ·OH.Addition of HCO₃⁻ and PO₄³⁻ decreased p-TSA removal. researchgate.net
Electron Paramagnetic Resonance (EPR) Direct detection of paramagnetic species like ·OH.Directly confirmed the presence of ·OH radicals. researchgate.net

Transition Metal-Mediated Catalysis

Sodium p-toluenesulfonate and its parent acid, p-toluenesulfonic acid, play significant roles in various transition metal-catalyzed organic transformations, acting as catalysts, precursors, or additives that promote specific reaction pathways.

Rhodium-Catalyzed Reactions (e.g., Deborylative Arylthiolation)

Rhodium complexes are effective catalysts for the synthesis of diaryl sulfides through the deborylative arylthiolation of organoborons. researchgate.net This method utilizes S-aryl thiosulfonates as odorless and stable thiolating agents. In these reactions, a rhodium complex, often coordinated with a ligand like cyclooctadiene, catalyzes the cross-coupling of an arylboronic acid or ester with an S-aryl p-toluenethiosulfonate. researchgate.net

The reaction proceeds efficiently to produce a variety of diaryl sulfides, including those containing heteroaryl and nitrogen-based functional groups. researchgate.net Mechanistic studies suggest a plausible pathway involving the formation of a sodium p-toluenesulfinate intermediate. researchgate.net This transformation provides a valuable route for creating sulfur-containing compounds, which are important in pharmaceuticals and materials science. researchgate.net

Copper-Catalyzed Processes

Copper catalysts are widely used in organic synthesis, and p-toluenesulfonic acid (TsOH) or its sodium salt can be integral to these processes.

In one application, copper catalysis is employed for the diboration of ketones. wwu.edu While the primary catalyst is a copper(I) species, subsequent treatment of the diborated product with p-toluenesulfonic acid was found to cleanly promote conversion to a synthetically useful vinyl boronate ester. wwu.edu

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can also utilize p-toluenesulfonic acid. nih.govresearchgate.net In protocols aiming to generate the reactive hydrazoic acid (HN₃) in situ from sodium azide (NaN₃), a strong acid is required. nih.gov p-Toluenesulfonic acid has been successfully used as the acid catalyst in these reactions to facilitate the formation of HN₃, which then undergoes cycloaddition with terminal alkynes in the presence of a copper(I) catalyst to yield 4-substituted-1,2,3-triazoles in high yields. nih.govresearchgate.net This approach avoids the need to handle the hazardous and explosive hydrazoic acid directly. researchgate.net

Reaction TypeMetal CatalystRole of p-Toluenesulfonate/AcidProductReference
Deborylative Arylthiolation RhodiumReagent (S-Aryl p-toluenethiosulfonate)Diaryl Sulfides researchgate.net
Diboration of Ketones CopperAdditive (p-Toluenesulfonic acid) for subsequent transformationVinyl Boronate Esters wwu.edu
Azide-Alkyne Cycloaddition CopperAcid Catalyst (p-Toluenesulfonic acid)4-Substituted-1,2,3-triazoles nih.govresearchgate.net

Advanced Applications in Organic Synthesis and Reaction Chemistry

Alkylating Agent Properties in Chemical Transformations

While sodium p-toluenesulfonate itself is not an alkylating agent, it is the precursor to a highly effective class of alkylating agents: the alkyl p-toluenesulfonates (alkyl tosylates). The tosylate group is an excellent leaving group, making alkyl tosylates susceptible to nucleophilic attack. The conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a tosylate ester dramatically enhances its reactivity towards nucleophiles.

The general process involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The base serves to neutralize the hydrochloric acid byproduct.

Reaction Scheme: ROH + TsCl + C₅H₅N → ROTs + C₅H₅N·HCl

Once formed, the alkyl tosylate (ROTs) can be used to alkylate a wide range of nucleophiles, such as amines, alkoxides, and enolates. The tosylate anion (TsO⁻) is a weak base due to the resonance stabilization of the negative charge across the sulfonate group, making it an excellent leaving group.

Nucleophile (Nu⁻)ProductReaction Type
R'O⁻ (Alkoxide)R-OR' (Ether)Williamson Ether Synthesis
CN⁻ (Cyanide)R-CN (Nitrile)Nucleophilic Substitution
N₃⁻ (Azide)R-N₃ (Alkyl Azide)Nucleophilic Substitution
R'NH₂ (Amine)R-NHR' (Secondary Amine)N-Alkylation

Activation and Leaving Group Chemistry in Nucleophilic Substitutions

The transformation of an alcohol into a tosylate is a classic strategy for activating a hydroxyl group. cymitquimica.comdoubtnut.com Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. masterorganicchemistry.com By converting the alcohol to a tosylate, the leaving group becomes the p-toluenesulfonate anion, the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). libretexts.org This weak basicity makes the tosylate anion a superb leaving group, facilitating both Sₙ2 and Sₙ1 reactions. doubtnut.comlibretexts.org

The reactivity of various leaving groups often correlates with the pKa of their conjugate acids. A comparison of common leaving groups is provided below.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
I⁻HI-10Excellent
Br⁻HBr-9Excellent
TsO⁻ TsOH -2.8 Excellent
Cl⁻HCl-7Good
H₂OH₃O⁺-1.7Good
F⁻HF3.2Poor
HO⁻H₂O15.7Very Poor

This activation strategy is crucial in organic synthesis as it allows for the versatile transformation of readily available alcohols into a variety of other functional groups with retention or inversion of stereochemistry, depending on the reaction mechanism. For instance, the reaction of a chiral alcohol with TsCl proceeds without affecting the stereocenter. A subsequent Sₙ2 reaction with a nucleophile will then proceed with a predictable inversion of configuration. libretexts.org

Carbon-Sulfur Bond Formation Strategies

The toluenesulfonyl group is a key component in the synthesis of molecules containing carbon-sulfur bonds, such as sulfonamides and thiosulfonates.

Sulfonamides are an important class of compounds with diverse applications. The most common method for their synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with a primary or secondary amine. chemicalbook.com This reaction, known as a Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. Sodium p-toluenesulfonate can be considered a stable precursor from which the reactive sulfonyl chloride can be generated.

General Reaction: TsCl + RNH₂ → TsNHR + HCl TsCl + R₂NH → TsNR₂ + HCl

The reaction is typically carried out in the presence of a base to neutralize the HCl formed. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous base, while the sulfonamide from a secondary amine is not.

Thiosulfonates (or S-aryl thiosulfonates) are valuable reagents in organic synthesis, particularly for the transfer of thiol groups. While not a direct synthesis from sodium p-toluenesulfonate, the chemistry of the related p-toluenesulfinic acid and its salts is relevant. The controlled oxidation of thiols or the reaction of sulfonyl chlorides with thiolates can yield thiosulfonates. Furthermore, p-toluenesulfinic acid is known to be somewhat unstable and can disproportionate, potentially forming thiosulfonates and sulfonic acids. orgsyn.org The reduction of p-toluenesulfonyl chloride can yield sodium p-toluenesulfinate, which is a key intermediate in reactions that can lead to thiosulfonate derivatives. orgsyn.orgresearchgate.net

Multi-Component Reactions and Heterocycle Synthesis

While sodium p-toluenesulfonate is not typically a direct reactant in the cyclization step of forming calixarene macrocycles, the sulfonation of the resulting calixarene is a critical post-synthesis modification that imparts water solubility. nankai.edu.cn Calixarenes are cyclic oligomers formed from the condensation of phenols or resorcinols with aldehydes. The introduction of sulfonate groups onto the aromatic rings transforms the hydrophobic calixarene into a water-soluble host molecule capable of encapsulating guest molecules in aqueous environments. nih.gov

The sulfonation is typically achieved by treating the parent calixarene (e.g., p-tert-butylcalix[n]arene) with concentrated sulfuric acid. nih.gov The resulting sulfonic acid groups can then be neutralized with a base like sodium hydroxide to yield the sodium p-sulfonatocalix[n]arene. researchgate.net These water-soluble calixarenes have found widespread use in supramolecular chemistry, drug delivery, and separation science due to their ability to form host-guest complexes in aqueous media. nankai.edu.cnnih.gov

Calixarene DerivativeKey PropertyApplication
Parent Calix[n]areneHydrophobicSoluble in organic solvents
p-Sulfonatocalix[n]areneHydrophilicWater-soluble host for guest molecules

Benzimidazole Derivatives Preparation

The synthesis of benzimidazole derivatives, a class of heterocyclic compounds with significant pharmaceutical and biological activity, often utilizes acidic catalysts. While sodium p-toluenesulfonate itself is a salt, its corresponding acid, p-toluenesulfonic acid (PTSA), is a widely employed, effective, and non-volatile solid acid catalyst for this transformation. nih.govnih.gov The typical synthesis involves the condensation reaction of an o-phenylenediamine with either an aldehyde or a carboxylic acid. nih.govgoogle.com

PTSA's catalytic role is crucial in activating the carbonyl group of the aldehyde or carboxylic acid, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine, and promoting the subsequent cyclization and dehydration steps to form the benzimidazole ring. Researchers have developed various protocols that leverage PTSA, highlighting its versatility. For instance, an efficient and environmentally friendly method involves the condensation of o-phenylenediamines and aldehydes catalyzed by PTSA under solvent-free grinding conditions, which offers advantages such as short reaction times and high yields. rsc.org

Furthermore, PTSA has been used as a component in deep eutectic solvents (DES) and supported on solid materials to enhance its catalytic activity and reusability. A study demonstrated the use of a DES prepared from L-proline and p-toluenesulfonic acid to catalyze the selective synthesis of disubstituted benzimidazoles. hcmue.edu.vn Another approach involves coating PTSA on natural phosphate (B84403), creating a heterogeneous catalyst that is simple, convenient, and reusable for the synthesis of 2-substituted benzimidazoles. researchgate.net These methods underscore the importance of the p-toluenesulfonate structure in facilitating key organic transformations.

Catalyst SystemReactantsReaction ConditionsKey AdvantagesReference
p-Toluenesulfonic acid (PTSA)o-Phenylenediamines and AldehydesSolvent-free, GrindingShort reaction time, high efficiency, simple product isolation rsc.org
Deep Eutectic Solvent (L-proline/PTSA)o-Phenylenediamine and Benzaldehyde80°C, 120 minutes, Solvent-freeCatalyst reusability, selectivity for disubstituted products hcmue.edu.vn
PTSA coated Natural Phosphate (NP/PTSA)o-Phenylenediamine derivatives and Aldehyde derivativesMild conditionsReusable catalyst, environmentally friendly, high yields researchgate.net
p-Toluenesulfonic acido-Phenylenediamine and Carboxylic acidsAcid catalysisCommonly used smooth acid catalyst nih.gov

Rearrangement Reactions Involving Tosylate Moieties

The tosylate group, the ester of p-toluenesulfonic acid, is an exceptional leaving group in organic chemistry. This property is due to the stability of the p-toluenesulfonate anion, which is highly resonance-stabilized. The conversion of a poor leaving group, such as a hydroxyl group, into a tosylate dramatically enhances the substrate's reactivity towards substitution and elimination reactions. chemistrysteps.com This principle is fundamental in various molecular transformations, including rearrangement reactions.

Lossen Rearrangement of N-Oxyimide Tosylates

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgquora.com The efficiency of this rearrangement is highly dependent on the nature of the leaving group attached to the nitrogen-bound oxygen atom. Sulfonic esters of N-oxyimides, specifically N-oxyimide tosylates, are effective substrates for a Lossen-like rearrangement due to the excellent leaving group ability of the tosylate anion. nih.govutmb.edu

The reaction of N-oxyimide tosylates with primary amines or other nucleophiles initiates a cascade of events. kaust.edu.sakaust.edu.sa The process begins with a nucleophilic attack on a carbonyl group within the imide ring, which is followed by the rearrangement. This key step involves the migration of the amide substituent to the nitrogen atom with the concurrent expulsion of the stable p-toluenesulfonate anion, leading to the formation of an isocyanate intermediate. nih.govresearchgate.net This highly reactive isocyanate can then be trapped by another nucleophile molecule to form stable products like urea or urethane derivatives. utmb.edu

Interestingly, the reaction pathway is highly sensitive to the type of amine used. While primary amines predominantly lead to the Lossen rearrangement product, secondary and tertiary amines can favor a competing elimination reaction. nih.govresearchgate.net With tertiary amines, for example, the reaction mechanism shifts. It involves the deprotonation of the substrate by the amine, followed by the elimination of the tosyl group (as p-toluenesulfonic acid) and subsequent rearrangement to yield N-protected 3-amino-1H-pyrrole-2,5-dione as the main product. nih.govresearchgate.net This demonstrates the crucial role of the tosylate moiety in enabling complex and selective molecular rearrangements.

Amine TypePrimary Reaction PathwayKey IntermediateMajor Product TypeReference
Primary AmineLossen-like RearrangementIsocyanateUreido or Urethane derivative nih.govutmb.edu
Secondary AmineCompetition between Rearrangement and EliminationIsocyanate / OtherMixture including maleimide ring products nih.govresearchgate.net
Tertiary AmineElimination of p-Toluenesulfonic acid-N-protected 3-amino-1H-pyrrole-2,5-dione nih.govresearchgate.net

Integration in Materials Science and Polymer Chemistry Research

Conducting Polymer Doping and Performance Modulation

Sodium p-toluenesulfonate and its acid counterpart, p-toluenesulfonic acid (p-TSA), are crucial in the synthesis and functionalization of conducting polymers like polypyrrole (PPy). The large, immobile tosylate anion is incorporated into the polymer matrix during synthesis, acting as a dopant that profoundly influences the final material's electrochemical and physical properties.

The synthesis of conductive polypyrrole is typically achieved through the oxidative polymerization of pyrrole (B145914) monomers. This process can be carried out chemically or electrochemically. During electropolymerization, sodium p-toluenesulfonate is often used as a supporting electrolyte in the aqueous solution oup.com. As the pyrrole monomers are oxidized at the anode and link together, they form a positively charged polymer backbone. To maintain charge neutrality, anions from the electrolyte are incorporated into the growing polymer film.

The tosylate anion (CH₃C₆H₄SO₃⁻) serves as this charge-compensating dopant, or "p-dopant." This process is thought to proceed via the formation of a pi-radical cation of pyrrole, which then attacks another neutral monomer, repeating to form the polymer chain iipseries.org. The bulky and immobile nature of the tosylate anion becomes fixed within the PPy matrix, creating a stable conductive material oup.com. The choice of this specific dopant is critical, as it helps produce high-quality, uniform polymer films oup.com.

The incorporation of tosylate anions is directly linked to the enhanced electrical conductivity of polypyrrole. Doping with p-toluenesulfonate improves not only conductivity but also carrier mobility and concentration within the polymer mdpi.com. The structure of the dopant can influence the morphology and crystallinity of the polymer, with tosylate doping promoting more ordered polymer chain arrangements, which facilitates charge transport mdpi.com. Polypyrrole nanotubes doped with methyl orange, for example, have demonstrated high electrical conductivity values of up to 60.9 S·cm⁻¹ dntb.gov.ua.

This enhanced conductivity is a key factor in the material's effectiveness for electromagnetic interference (EMI) shielding. Materials with high conductivity can more effectively reflect and absorb incident electromagnetic radiation acs.orgresearchgate.net. Research has shown that composites containing one-dimensional polypyrrole nanostructures can shield almost 80% of incident radiation at a low filler concentration of 5% w/w, demonstrating the potential for creating lightweight and flexible EMI shielding materials dntb.gov.ua.

Organic electrochemical transistors (OECTs) are devices that effectively translate ionic signals into electronic signals, making them ideal for bioelectronic applications. The active material in an OECT must exhibit both ionic and electronic conductivity. Conducting polymers like polypyrrole and poly(3,4-ethylenedioxythiophene) (PEDOT) are commonly used for this purpose acs.org.

In the electrochemical fabrication of OECTs, p-toluene sulfonate (pTS) has been successfully used as the counterion incorporated into the conducting polymer film researchgate.netnih.gov. Studies on PEDOT-based OECTs have shown that the choice of counterion significantly impacts device performance. OECTs fabricated using pTS as the counterion achieved a high maximum transconductance (gₘ) of 46 mS, a critical measure of the device's signal amplification capability researchgate.netnih.gov. The sulfonate anion facilitates the ionic transport within the polymer film, which is essential for the transistor's operation.

The unique properties of tosylate-doped polypyrrole have been leveraged to create highly sensitive biosensor electrodes. Amperometric biosensors, which detect changes in current resulting from electrochemical reactions, can be fabricated by entrapping enzymes within a PPy matrix on an electrode surface.

In one study, glucose biosensors were developed by immobilizing the enzyme glucose oxidase (GOD) in a polypyrrole film on a platinum electrode rsc.org. The synthesis was performed using either p-toluenesulfonic acid (pTSA) or sodium p-toluenesulfonate (NapTS) as the electrolyte. The resulting biosensors exhibited different optimal operating pHs and performance characteristics. Notably, the electrode prepared with sodium p-toluenesulfonate, Pt/PPy-GOD(NapTS), showed significantly better biosensor response, with its maximum current (Iₘₐₓ) being nearly double that of the electrode prepared with pTSA rsc.org.

Comparison of Polypyrrole-Based Glucose Biosensor Performance rsc.org
Electrolyte Used in SynthesisElectrode DesignationOptimal pHMaximum Current (Iₘₐₓ)Linear Range
p-Toluenesulfonic Acid (pTSA)Pt/PPy-GOD(pTSA)4.514.2 µA0.0 - 1.0 mM
Sodium p-Toluenesulfonate (NapTS)Pt/PPy-GOD(NapTS)7.025.4 µA0.0 - 1.0 mM

As an alternative to lithium-ion batteries, sodium-ion batteries (SIBs) are being intensively researched due to the natural abundance of sodium researchgate.net. Conducting polymers are considered promising anode materials for SIBs because their structure is more accommodating to the larger sodium ions compared to traditional graphite (B72142) anodes oup.comresearchgate.net.

Research has demonstrated that p-toluenesulfonic acid-doped polypyrrole (p-TSA-PPy) serves as a high-performance, durable anode material for SIBs oup.comresearchgate.net. This material exhibits remarkable rate capabilities and excellent cycling stability. Even at very high charge/discharge rates, the p-TSA-PPy anode maintains a significant portion of its capacity and shows minimal degradation over thousands of cycles oup.comresearchgate.net.

Electrochemical Performance of p-TSA-PPy Anode in Sodium-Ion Batteries oup.comresearchgate.net
Performance MetricConditionsValue
Discharge Capacity (after 250 cycles)10 C Rate185 mAh g⁻¹
30 C Rate162 mAh g⁻¹
50 C Rate135 mAh g⁻¹
Long-Term Cyclability10 C Rate (after 2000 cycles)120.5 mAh g⁻¹

Crystal Engineering and Advanced Material Development

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, anions play a critical role as they can form strong, directional interactions (such as hydrogen bonds) that influence and control the assembly of crystal structures.

The tosylate anion, derived from sodium p-toluenesulfonate, is utilized as a component in building new crystalline materials. It can form salts with various organic cations, leading to the creation of novel organic crystals with specific functionalities, such as nonlinear optical (NLO) properties iipseries.orgresearchgate.net. The structure and interactions of the tosylate anion within the crystal lattice are key to achieving the desired material characteristics.

Furthermore, sodium p-toluenesulfonate is used as a surface passivating agent in the development of advanced nanomaterials like perovskite nanocrystals (NCs). The addition of sulfonate ligands to the surface of these NCs can reduce defects, improve size uniformity, and enhance photoluminescence quantum yield, leading to better performance in applications such as light-emitting diodes (LEDs) mdpi.com. The tosylate group's ability to coordinate and interact at the material's surface is crucial for tuning these advanced properties. It has also been studied as a structural model for understanding interactions in the synthesis of coordination polymers and nanoparticles acs.orgresearchgate.net.

Growth and Characterization of Nonlinear Optical (NLO) Crystals

The p-toluenesulfonate anion is a component in the synthesis of new organic nonlinear optical (NLO) materials. These materials are crucial for applications in optical communication and laser technology ijcrt.org. For instance, L-threoninium p-toluenesulfonate monohydrate (LTPTM) and p-Toluidine p-toluenesulfonate (PTPT) are NLO crystals grown by the slow evaporation solution method at room temperature iaea.orgresearchgate.net.

The characterization of these crystals is essential to determine their properties. Single crystal X-ray diffraction (XRD) is used to confirm the crystal system, such as the monoclinic system for LTPTM and PTPT iaea.orgresearchgate.netosti.gov. Techniques like Fourier-transform infrared (FTIR) spectroscopy help in identifying the functional groups present, confirming the formation of the desired molecule iaea.orgresearchgate.net. The optical transparency of these crystals is determined using UV-Vis-NIR spectroscopy; LTPTM is transparent in the 235 to 1100 nm range, while PTPT has a UV cut-off wavelength at 295 nm iaea.orgresearchgate.net. The second harmonic generation (SHG) efficiency, a key measure of NLO activity, is often compared to the standard material potassium dihydrogen phosphate (B84403) (KDP). The SHG efficiency of LTPTM is 0.77 times that of KDP, while PTPT's efficiency is reported to be 1.3 times higher than KDP iaea.orgosti.gov.

CrystalGrowth MethodCrystal SystemSHG Efficiency (vs. KDP)UV Cut-off / Transparency Range
L-threoninium p-toluenesulfonate monohydrate (LTPTM)Solution GrowthMonoclinic0.77x235-1100 nm
p-Toluidine p-toluenesulfonate (PTPT)Slow EvaporationMonoclinic1.3x295 nm

Ionic Cocrystal Formation and Supramolecular Interactions

Ionic cocrystals (ICCs) are a class of multicomponent crystals that are gaining interest, particularly in the pharmaceutical industry nih.gov. The design of these cocrystals relies on understanding the hierarchy of supramolecular synthons, where strong, charge-assisted hydrogen bonds often direct the crystal structure nih.gov. p-Toluenesulfonic acid is used as a strong organic acid coformer to create ICCs with molecules containing azole functional groups, such as imidazoles and triazoles nih.gov. In these structures, a proton is transferred from the acid to the base, forming an ionic pair that then assembles into a crystalline lattice. The p-toluenesulfonate anion participates in these supramolecular networks, often sustained by extensive hydrogen bonds researchgate.net. The distinction between a salt and a cocrystal can be subtle, often determined by the extent of proton transfer between the acidic and basic components, which is influenced by the pK_a_ difference and the crystalline environment acs.org.

Adsorption Phenomena and Surface Interactions

The molecular structure of sodium p-toluenesulfonate, featuring both an aromatic ring and an ionic sulfonate group, dictates its behavior in adsorption processes and surface interactions.

Sorption Enhancement onto Hyper-Cross-Linked Polymers

Sodium p-toluenesulfonate is used as a model compound to study the adsorption capabilities of novel materials like hyper-cross-linked polymers. Research has shown that amination of a macroreticular resin adsorbent enhances the sorption of aromatic sulfonates, including sodium p-toluenesulfonate nih.gov. The mechanism for this enhanced sorption is influenced by solution pH, which affects the protonation of the amino groups on the polymer, pointing to an ion exchange mechanism nih.gov. The sorption capacity for different organic sulfonates indicates that π-π interactions between the aromatic part of the solute and the polymer matrix are also a significant factor in the uptake from aqueous solutions nih.gov. These specialized polymers have demonstrated faster sorption and desorption kinetics compared to traditional anion exchangers nih.gov.

AdsorbentTarget SoluteKey Interaction Mechanisms
Aminated hyper-cross-linked polymer (M-101)Sodium p-toluenesulfonateIon Exchange, π-π Interaction

π-π* Stacking Interactions with Carbonaceous Materials

The aromatic ring of the p-toluenesulfonate ion can engage in π-π stacking interactions, which are noncovalent forces crucial in the assembly of many supramolecular structures, including those involving carbon nanostructures rsc.org. These interactions arise from the alignment of π-orbitals in aromatic systems nih.govnih.gov. While not exclusive to aromatic systems, π-π stacking is a delocalized interaction that can be stronger in larger aromatic systems compared to analogous saturated systems nih.gov. In the context of carbonaceous materials like graphene or carbon nanotubes, the flat, electron-rich surface provides an ideal platform for π-π stacking with aromatic molecules like p-toluenesulfonate rsc.org. This interaction is fundamental to the adsorption of aromatic compounds onto carbon-based materials and the formation of layered, self-assembled structures researchgate.netncsu.edu.

Advanced Characterization and Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone for the separation and analysis of sodium p-toluenesulfonate and its related substances. chemimpex.com These methods are essential for assessing compound purity and profiling potential impurities, including genotoxic substances like sulfonate esters.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for quantifying sodium p-toluenesulfonate and its non-volatile or thermally unstable impurities. thermofisher.com Reversed-phase HPLC with UV detection is commonly utilized, offering specificity and sensitivity for aromatic compounds. nih.gov The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve effective separation from potential impurities, such as p-toluenesulfonic acid and related sulfonate esters. nih.govjocpr.com

One of the challenges in the analysis is the separation of sodium p-toluenesulfonate from structurally similar compounds like sodium p-toluenesulfinate, as they can have very close retention times on certain liquid chromatography columns. google.com Method validation according to regulatory guidelines is crucial and typically includes assessments of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, sensitive HPLC-UV methods have been developed to quantify potential genotoxic impurities like methyl p-toluenesulfonate and ethyl p-toluenesulfonate at trace levels, with LOQ values as low as 0.03 µg/mL. nih.gov

Table 1: Examples of HPLC Conditions for the Analysis of p-Toluenesulfonate and Related Impurities
ParameterMethod 1 (for EPTS & MPTS) nih.govMethod 2 (for PTSA & EPTS) jocpr.comMethod 3 (for p-Toluenesulfonates) thermofisher.com
Column Inertsil ODS-3V (250 mm × 4.6 mm), 5 µmInertsil ODS-3V (250 mm × 4.6 mm), 5 µmNot Specified
Mobile Phase 0.1% Phosphoric acid in water and Acetonitrile (1:1 v/v)A: 0.2% Ortho-phosphoric acid B: Acetonitrile (Gradient)A: 10 mM Ammonium (B1175870) acetate (B1210297) pH 4.7 B: Acetonitrile (Gradient)
Flow Rate 2.0 mL/min1.5 mL/min0.8 mL/min
Detection (UV) 225 nm220 nm225 nm
Column Temperature 27°C30°C40°C

LC/MS and CE/MS for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the definitive identification and structural elucidation of impurities. researchgate.net For p-toluenesulfonate analysis, LC-MS is particularly valuable for detecting and identifying trace-level genotoxic impurities that may not be visible by UV detection. researchgate.netnih.gov

The technique provides molecular weight information and fragmentation patterns of analytes, which are used to confirm their identity. Methods using single ion monitoring (SIM) mode can achieve very low limits of quantification, often in the nanogram-per-milliliter (ng/mL) range, which is necessary for controlling genotoxic impurities to parts-per-million (ppm) levels in drug substances. researchgate.netnih.govijpsr.com For example, an LC-MS/MS method was developed for the simultaneous determination of 15 different sulfonate esters, including those derived from p-toluenesulfonic acid. researchgate.net Capillary Electrophoresis (CE) coupled with MS has also been explored for the analysis of hydrophobic aromatic sulfonates. researchgate.net

Table 2: Example LC-MS Conditions for Sulfonate Ester Impurity Analysis researchgate.netijpsr.com
ParameterMethod Details
Column Zorbax, Rx C8 (250 mm × 4.6 mm), 5 µm or Atlantis T3 (150 x 4.6mm) 3.0 µm
Mobile Phase A: 0.01 M Ammonium acetate and Methanol (75:25 v/v) B: 0.01 M Ammonium acetate and Methanol (5:95 v/v)
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM)
LOD/LOQ LOD: 0.018 µg/mL, LOQ: 0.054 µg/mL for EPTS ijpsr.com

Gas Chromatography for Volatile Species Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in sodium p-toluenesulfonate. This is particularly relevant for the detection of residual alkylating agents, such as alkyl esters of p-toluenesulfonic acid (e.g., methyl p-toluenesulfonate), which are known as potential genotoxic impurities (PGIs). shimadzu.comshimadzu.com

Direct injection or headspace sampling can be used to introduce the sample into the GC system. The analytical method typically involves a capillary column with a specific stationary phase to separate the volatile species, followed by detection using a flame ionization detector (FID) or, more commonly, a mass spectrometer for definitive identification. researchgate.net GC-MS provides high sensitivity and selectivity, allowing for the detection of these impurities at very low levels. shimadzu.com

Table 3: Example GC-MS Conditions for Sulfonic Acid Ester Analysis shimadzu.com
ParameterMethod Details
Instrument GCMS-QP2010 Ultra
Column Rtx-200 (30 m L. × 0.25 mm I.D., df=0.25 µm)
Oven Temperature Program 70°C (2 min) → (15°C/min) → 320°C (3 min)
Carrier Gas Helium
Injection Mode Split
Ion Source Temperature 230°C
Acquisition Mode FASST (Simultaneous Scan and SIM)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in sodium p-toluenesulfonate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FTIR spectrum of sodium p-toluenesulfonate displays characteristic absorption bands that confirm its structure. Key vibrations include those from the sulfonate group (-SO₃⁻), the aromatic ring, and the methyl group. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are particularly diagnostic. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for Sodium p-Toluenesulfonate
Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050-3030Aromatic C-H Stretch
~2920Methyl (CH₃) C-H Stretch
~1600, ~1495Aromatic C=C Ring Stretch
~1170-1200Asymmetric O=S=O Stretch (Sulfonate) researchgate.net
~1120-1130Symmetric O=S=O Stretch (Sulfonate) researchgate.net
~1030S-O Stretch (Sulfonate)
~815p-Substituted Benzene (B151609) C-H Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules in solution. msu.edu For sodium p-toluenesulfonate, ¹H NMR spectroscopy provides a distinct pattern of signals that confirms the arrangement of protons in the molecule. The spectrum shows a singlet for the methyl (CH₃) protons and two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring. The integration of these signals corresponds to the number of protons (3H for the methyl group, and 2H for each type of aromatic proton). ¹³C NMR spectroscopy would further confirm the structure by showing the expected number of carbon signals.

Table 5: Typical ¹H NMR Spectral Data for Sodium p-Toluenesulfonate (in D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.7Doublet2HAromatic Protons (ortho to -SO₃⁻)
~7.3-7.4Doublet2HAromatic Protons (ortho to -CH₃)
~2.4Singlet3HMethyl Protons (-CH₃)

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution or adsorbed onto an electrode. wikipedia.org In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials, reaction reversibility, and kinetics of electron transfer processes. wikipedia.orgplu.mx

While sodium p-toluenesulfonate is electrochemically inactive within typical potential windows, CV is a critical technique for characterizing the systems in which it is studied. For example, in studies of catalytic ozonation for the degradation of sodium p-toluenesulfonate, CV is used to probe the redox behavior of the catalyst, such as cobalt-iron oxides. The appearance of redox peaks in the voltammogram can be attributed to the valence state changes of the metal centers (e.g., Co²⁺/Co³⁺), which are the active sites for the catalytic process. proquest.com Similarly, when p-toluenesulfonate is used as a dopant in conducting polymers, CV is used to characterize the redox behavior and stability of the resulting polymer film. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the electrical response and interfacial properties of electrochemical systems. libretexts.org The method involves applying a small amplitude AC potential (or current) signal to the system over a wide range of frequencies and measuring the resulting AC current (or potential). spectroscopyonline.com The data are often presented as a Nyquist plot, which can be analyzed by fitting to an equivalent circuit model. This analysis yields quantitative values for various electrochemical parameters, including solution resistance, double-layer capacitance, and, most importantly, charge-transfer resistance (Rct). libretexts.orgresearchgate.net The charge-transfer resistance is inversely proportional to the rate of electron transfer at the electrode-electrolyte interface. nrel.gov

In research related to sodium p-toluenesulfonate, EIS is used to study the kinetics of electrochemical processes at electrode surfaces, particularly in catalytic systems. For instance, in the development of catalysts for the degradation of organic pollutants like sodium p-toluenesulfonate, EIS can be used to evaluate the charge transfer efficiency of the catalyst material. A lower charge-transfer resistance indicates faster kinetics and a more efficient catalyst. proquest.com Studies on catalysts have shown that factors such as the presence of oxygen vacancies can improve charge transfer capacity, which would be reflected in EIS measurements as a decrease in Rct. proquest.com

ParameterSymbolInformation Provided
Solution ResistanceRsResistance of the electrolyte
Charge-Transfer ResistanceRctResistance to electron transfer at the electrode/electrolyte interface
Double-Layer CapacitanceCdlCapacitance of the electrical double layer at the interface

This table outlines key parameters obtained from EIS analysis and their significance in electrochemical systems.

Electrochemical methods are central to detecting and evaluating OER activity. Linear sweep voltammetry (LSV) is commonly used to measure the current response as a function of applied potential, allowing for the determination of the overpotential required to achieve a specific current density (e.g., 10 mA/cm²), a key metric for catalyst performance. In studies involving the degradation of sodium p-toluenesulfonate, the characterization of the OER is relevant when evaluating the properties of the oxide catalysts used. proquest.com The catalytic activity and surface redox behavior, which are linked to OER, can influence the generation of oxidative species responsible for breaking down the organic molecule. proquest.comnycu.edu.tw

Structural Elucidation Techniques

The determination of the three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. For sodium p-toluenesulfonate, a variety of sophisticated techniques are employed to achieve a detailed structural analysis.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. This powerful analytical technique has been applied to sodium p-toluenesulfonate to establish its crystal structure with high resolution, providing invaluable insights into its solid-state conformation.

The crystallographic data for sodium p-toluenesulfonate monohydrate (C₇H₇NaO₃S · H₂O) was reported by Reinke and Rudershausen in 1999. Their research, published in Zeitschrift für Kristallographie - New Crystal Structures, provides the foundational understanding of the compound's crystal lattice.

The precise bond lengths and angles determined from the SCXRD analysis confirm the covalent and ionic interactions within the crystal. This detailed structural information is paramount for understanding the compound's properties, such as its solubility, stability, and reactivity in the solid state.

Below is a summary of the key crystallographic data obtained from the single-crystal X-ray diffraction study of sodium p-toluenesulfonate monohydrate.

Crystallographic ParameterValue
Chemical FormulaC₇H₉NaO₄S
Formula Weight212.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.349(3) Å
b6.375(1) Å
c11.130(2) Å
β107.59(3)°
Volume970.6(3) ų
Z4

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding of the p-toluenesulfonate anion is crucial for understanding its stability, reactivity, and spectroscopic properties. Quantum chemical studies employ various levels of theory to model these characteristics accurately.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net Studies on the p-toluenesulfonate anion have utilized DFT methods, such as B3LYP with the 6-31+G(d,p) basis set, to perform full geometry optimizations and vibrational analyses. researchgate.netresearchgate.net These calculations provide insights into the molecular geometry, bond lengths, and bond angles. researchgate.net

DFT calculations have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; for p-toluenesulfonic acid, this gap has been calculated to be approximately 6.331 eV, suggesting significant charge transfer occurs within the molecule. researchgate.net Furthermore, theoretical vibrational frequencies calculated via DFT methods, when appropriately scaled, show excellent agreement with experimental infrared and Raman spectroscopic data, aiding in the assignment of complex vibrational modes, particularly those of the sulfonate (SO₃) group. researchgate.net

Table 1: Selected Optimized Geometric Parameters of p-Toluenesulfonate Anion from DFT Calculations

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.83 Å
Bond Length S-O 1.52 Å
Bond Angle O-S-O 112.9°
Bond Angle C-S-O 105.8°

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation. Data is derived from studies on the related p-toluenesulfonic acid. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. researchgate.net The p-toluenesulfonate anion has been studied at the HF/6-31+G(d,p) level of theory. researchgate.net While the HF method systematically neglects electron correlation, leading to some differences compared to experimental or higher-level theoretical results, it provides a valuable baseline for electronic structure analysis. figshare.com

HF calculations have been employed alongside DFT to optimize the molecular structure and compute properties like bond parameters and vibrational spectra. researchgate.net Comparing HF and DFT results allows researchers to assess the impact of electron correlation on the molecule's properties. For the p-toluenesulfonate anion, HF calculations contribute to a fundamental understanding of its electronic configuration in the absence of correlation effects. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer and donor-acceptor interactions within a molecule. wikipedia.org It provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and delocalization effects. wikipedia.org For the p-toluenesulfonate anion, NBO analysis reveals significant delocalization of electrons due to hydrogen bonding with the oxygen atoms of the SO₃ group. researchgate.net This analysis helps quantify the intramolecular charge transfer and the stability imparted by these electronic interactions. Studies have also used NBO analysis to investigate donor-acceptor connections within the related p-toluenesulfonic acid molecule. researchgate.net

Reaction Pathway Elucidation and Mechanistic Modeling

While p-toluenesulfonic acid is widely used as a catalyst in organic reactions such as Friedel-Crafts alkylations and aldol (B89426) reactions, detailed computational studies specifically modeling the reaction pathways and transition states for reactions involving the transformation of the sodium p-toluenesulfonate molecule itself are not extensively documented in the reviewed literature. acs.orgfiveable.me Experimentally, it is known that heating sodium p-toluenesulfonate in a strong base can lead to a desulfonation reaction to yield p-cresol. wikipedia.org However, computational modeling to elucidate the precise mechanism and energetics of this or other reaction pathways was not found in the available search results.

Intermolecular Interaction Studies

The interactions between molecules, particularly in the solid state, dictate the crystalline structure and physical properties of a compound. For sodium p-toluenesulfonate, these interactions are dominated by hydrogen bonding.

In the solid state, the p-toluenesulfonate anion is involved in extensive hydrogen bonding networks. Computational and experimental studies on the hydrated form, p-toluenesulfonic acid monohydrate, reveal that the anion exists as a stable complex with a hydronium ion (H₃O⁺). researchgate.net In this crystalline structure, each hydronium cation is surrounded by three different p-toluenesulfonate anions. researchgate.net It interacts with them via strong H-bonding, which generates a stable, three-dimensional crystalline lattice. researchgate.net These quantum chemical studies have shown that the stabilization of the ionic species found in the crystal requires the presence of two or three p-toluenesulfonate ions in concert with the crystal field environment. researchgate.net

Noncovalent Interactions in Solution and Solid State

The study of noncovalent interactions is crucial for understanding the behavior of molecules in different phases researchgate.netumich.edu. These interactions, though individually weak, collectively influence molecular aggregation, crystal packing, and solubility nih.govescholarship.org. For sodium p-toluenesulfonate, a variety of noncovalent forces are significant in both its solid-state structure and its behavior in solution.

In solution, particularly in aqueous media, the interactions become more complex due to the influence of the solvent escholarship.org. The sodium and p-toluenesulfonate ions dissociate. The sodium cation is hydrated, surrounded by water molecules via strong ion-dipole interactions. The sulfonate group of the anion is also heavily solvated through hydrogen bonding with water molecules. The hydrophobic parts of the anion—the benzene (B151609) ring and the methyl group—influence the surrounding water structure.

A key characteristic of sodium p-toluenesulfonate in solution is its behavior as a hydrotrope. Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water. This effect arises from specific noncovalent interactions. Studies on the interaction between sodium p-toluenesulfonate and nonionic surfactants have shown that the hydrotropic effect is linked to the self-association of the hydrotrope molecules researchgate.net. At a specific concentration, known as the minimum hydrotrope concentration, sodium p-toluenesulfonate molecules begin to form aggregates, such as dimers or trimers researchgate.net. These aggregates can then create microenvironments that are more accommodating to nonpolar solutes, thereby increasing their solubility. Luminescence studies suggest that at low concentrations, the p-toluenesulfonate anion may dissolve in surfactant micelles, but above the minimum hydrotropic concentration, it is predominantly present in the aqueous phase, where it alters the water structure to facilitate solubilization researchgate.net.

The noncovalent interactions involving the aromatic ring are also significant in solution. These include π-π stacking with other aromatic solutes and cation-π interactions, where the electron-rich face of the benzene ring interacts favorably with cations.

Table 1: Summary of Key Noncovalent Interactions for Sodium p-toluenesulfonate

Interaction Type Phase Interacting Moieties Significance
Ionic BondingSolid State & SolutionSulfonate group (-SO₃⁻) and Sodium cation (Na⁺)Primary force holding the salt together; ions dissociate and are solvated in solution.
Ion-DipoleSolutionNa⁺ and -SO₃⁻ ions with polar solvent molecules (e.g., water)Responsible for the dissolution and solvation of the salt in polar solvents.
Hydrogen BondingSolid State & SolutionSulfonate oxygen atoms with hydrogen bond donors (e.g., water)Key interaction in solvating the anion and can be present in hydrated crystals.
π-π StackingSolid State & SolutionAromatic rings of two p-toluenesulfonate anionsContributes to crystal lattice energy and self-association in concentrated solutions.
Hydrophobic InteractionsSolutionMethyl and benzene moieties with the aqueous environmentDrives the self-association of the anion and its hydrotropic behavior.

Environmental Distribution and Transformation Modeling

Computational models are essential tools for predicting the environmental fate and transport of chemical substances nih.gov. These models use a compound's physicochemical properties to estimate its distribution among various environmental compartments like air, water, soil, and biota.

Fugacity Model Applications for Environmental Compartmentalization

Fugacity models, particularly the Mackay-type multimedia mass-balance models, are widely used to assess the environmental distribution of organic chemicals researchgate.net. Fugacity, a concept related to chemical potential, represents a substance's "escaping tendency" from a particular phase. When a system is at equilibrium, the fugacity of a chemical is uniform across all compartments.

For p-toluenesulfonic acid (p-TSA), the parent acid of sodium p-toluenesulfonate, fugacity models have been applied to predict its environmental partitioning. As a strong acid, p-TSA dissociates almost completely in water canada.ca. Its high water solubility and very low vapor pressure are key inputs for these models epa.gov.

A Level III fugacity model calculation was performed to determine the environmental distribution of p-toluenesulfonic acid. The results of this modeling indicate that regardless of the compartment into which the substance is released (air, soil, or water), it will predominantly partition to the water compartment epa.gov. This is consistent with its chemical properties: high water solubility and low volatility. The modeling predicts that very little of the substance will be found in air, soil, or sediment.

The primary environmental compartments and the predicted distribution from these models highlight where the substance is likely to accumulate and, therefore, which ecosystems may be most affected. Given its high affinity for water, aquatic environments are the primary concern for the accumulation of p-toluenesulfonic acid epa.gov.

Table 2: Predicted Environmental Distribution of p-Toluenesulfonic Acid Using a Level III Fugacity Model

Environmental Compartment Predicted Distribution (%) Governing Physicochemical Properties
Water> 90%High water solubility (620 g/L at 25°C); Low vapor pressure; Strong acid (pKa ≈ -2.58) leading to ionization. epa.gov
Soil< 10%High water solubility leads to low adsorption to soil particles.
Air< 1%Very low vapor pressure; rapid reaction with hydroxyl radicals (estimated half-life of ~7.8 days). regulations.gov
Sediment< 1%Partitioning favors the aqueous phase over sediment.
Biota< 1%Low potential for bioconcentration due to high water solubility and ionized state.

Environmental Transformation Pathways and Remediation Research

Biodegradation Mechanisms and Microbial Pathways

Microbial communities play a significant role in the degradation of sodium p-toluenesulfonate. Certain bacteria have demonstrated the ability to utilize this compound as a source of carbon and sulfur, breaking it down through a series of enzymatic reactions.

The biodegradation of sodium p-toluenesulfonate occurs readily under aerobic conditions by various microorganisms. scbt.com However, the compound is not expected to undergo significant biodegradation under anaerobic conditions due to the presence of the sulfonated aromatic ring. scbt.com

Aerobic degradation has been observed in several bacterial strains, most notably within the Pseudomonas genus. For instance, Pseudomonas (Comamonas) testosteroni T-2 can completely convert p-toluenesulfonic acid into cell material, carbon dioxide, and sulfate (B86663). nih.gov Similarly, a Pseudomonas species isolated from sewage was adapted to use p-toluenesulfonate as the sole source of both carbon and sulfur. Another strain, Pseudomonas putida BS1331, also rapidly degrades p-toluenesulfonate. researchgate.net

One of the primary aerobic biodegradation mechanisms involves the initial oxidation of the methyl side-chain. In Pseudomonas (Comamonas) testosteroni T-2, the degradation is initiated by a multi-step side-chain oxidation pathway. nih.gov The process begins with the conversion of p-toluenesulfonic acid (TS) to p-sulphobenzyl alcohol. This reaction requires NAD(P)H and molecular oxygen. nih.gov The p-sulphobenzyl alcohol is then further oxidized to p-sulphobenzaldehyde, which is subsequently converted to p-sulphobenzoic acid (PSB) in an NAD(P)+-dependent reaction. nih.gov These initial steps transform the methyl group into a carboxyl group, preparing the molecule for subsequent desulfonation and ring cleavage.

Table 1: Microbial Side-Chain Oxidation Pathway of p-Toluenesulfonic Acid by P. testosteroni T-2

Step Reactant Enzyme/Cofactor System Product
1 p-Toluenesulfonic acid NAD(P)H, O₂ p-Sulphobenzyl alcohol
2 p-Sulphobenzyl alcohol NAD⁺ p-Sulphobenzaldehyde

Following side-chain oxidation, or in some cases as the initial step, desulfonation and aromatic ring cleavage occur.

In the pathway utilized by P. testosteroni T-2, the intermediate p-sulphobenzoic acid is desulfonated to form protocatechuic acid. nih.gov This step is catalyzed by a dioxygenase, requiring NAD(P)H and molecular oxygen. nih.gov The protocatechuic acid then undergoes meta-ring cleavage, being converted to 2-hydroxy-4-carboxymuconate semialdehyde by a 4,5-dioxygenase. nih.gov

An alternative pathway is observed in Pseudomonas putida BS1331, where desulfonation is the first stage of degradation. researchgate.net In this route, p-toluenesulfonic acid is directly desulfonated to form 4-methylcatechol, with the sulfonate group released as inorganic sulfite. researchgate.net The 4-methylcatechol is then subject to meta-cleavage of the aromatic ring, mediated by a catechol 2,3-oxygenase, leading to the formation of 2-hydroxy-5-methylmuconic semialdehyde. researchgate.net

Advanced Oxidation Processes for Removal

Advanced Oxidation Processes (AOPs) are a class of procedures involving the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants in water and wastewater. Research has demonstrated that various AOPs are effective in the removal of sodium p-toluenesulfonate.

The ozonation process has been shown to be efficient for the degradation of p-toluenesulfonic acid (PTSA) and for chemical oxygen demand (COD) removal. scientific.net The degradation efficiency is highly dependent on pH; under alkaline conditions, the indirect oxidation pathway via hydroxyl radicals dominates, whereas direct oxidation with molecular ozone is the primary mechanism under acidic conditions. scientific.net

Fenton and photo-Fenton processes are also effective. The electro-Fenton (EF) process, an electrochemical AOP, has attracted significant attention for removing refractory pollutants like PTSA. rsc.org One study developed a filtration-enhanced electro-Fenton (FEEF) reactor that achieved a 92.6% removal efficiency of PTSA from synthetic wastewater under optimal conditions (pH 3.0, 2.5 V applied voltage, with added Fe2+ and H2O2 over 120 minutes). rsc.orgnih.govresearchgate.netrsc.orgnih.gov This FEEF system demonstrated higher removal efficiency and lower operating costs compared to conventional Fenton and anodic oxidation systems. rsc.orgnih.govresearchgate.netguidechem.com The degradation pathways in this system were proposed to include methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. nih.govresearchgate.netrsc.orgnih.gov

The oxidative degradation of p-toluenesulfonic acid using thermally activated hydrogen peroxide has also been investigated. This process was found to be effective for converting the refractory compound into more easily biodegradable substances. nih.gov

Table 1: Research Findings on AOPs for Sodium p-toluenesulfonate Removal

Wastewater Treatment and Resource Recovery Strategies

Sodium p-toluenesulfonate is considered a refractory organic pollutant, meaning it is resistant to conventional biological wastewater treatment. rsc.orgnih.gov Its presence in industrial wastewater contributes to the Chemical Oxygen Demand (COD), an important measure of water quality. mdpi.com High COD levels indicate a greater amount of oxidizable pollutants in the water.

Beyond degradation, research has focused on recovering p-toluenesulfonic acid from waste streams for reuse, aligning with circular economy principles.

One patented method describes the recovery of p-toluenesulfonic acid from doxycycline dehydration wastewater. The process involves alkali neutralization, crystallization with an auxiliary agent, concentration, and cooling crystallization to recover the salt of p-toluenesulfonic acid, which is then converted back into the acid form. google.com This method is noted for its mild reaction conditions and simple operation. google.com

Another application involves using concentrated p-toluenesulfonic acid as a recoverable catalyst for the hydrolysis of waste polyethylene terephthalate (PET). In this process, PTSA efficiently breaks down PET into terephthalic acid (TPA), a valuable monomer. rsc.org The TPA is separated by filtration, and the PTSA can be easily recovered from the remaining filtrate through concentration and crystallization, maintaining excellent catalytic efficiency for at least five consecutive cycles. rsc.org

Furthermore, deep-eutectic solvents (DESs) composed of p-toluenesulfonic acid monohydrate and choline chloride have been used for the recovery of cobalt and lithium from spent Li-ion batteries. acs.org This approach demonstrates the role of p-toluenesulfonic acid in creating novel solvents for recovering other valuable chemical precursors from complex waste products. acs.org

Q & A

Q. What are the critical steps for synthesizing sodium p-toluenesulfonic acid with high purity?

this compound is typically synthesized by neutralizing p-toluenesulfonic acid (PTSA) with sodium hydroxide. Key steps include:

  • Stoichiometric control : Ensure precise molar ratios of PTSA and NaOH (1:1) to avoid residual acidity or alkalinity.
  • Crystallization : Use aqueous ethanol for recrystallization to remove impurities like sulfates or unreacted precursors .
  • Purity verification : Confirm purity via potentiometric titration (e.g., using sodium acetate in glacial acetic acid for endpoint detection) .

Q. How is this compound characterized in solution for stability studies?

  • UV-Vis spectroscopy : Monitor absorbance at 260–280 nm to detect degradation products.
  • HPLC : Use reverse-phase chromatography with a C18 column and mobile phases containing 0.1% trifluoroacetic acid for quantification .
  • pH stability : Test buffered solutions (pH 4–7) to assess hydrolysis or decomposition under varying conditions .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : For skin exposure, rinse immediately with water for ≥15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in esterification reactions?

this compound acts as a Brønsted acid catalyst by protonating carbonyl groups, lowering activation energy. Methodological considerations include:

  • Kinetic modeling : Use pseudo-homogeneous (PH) activity-based models to correlate reaction rates with temperature (331–351 K). Deviations >5% suggest side reactions or catalyst deactivation .
  • Recycling : Assess catalyst stability over multiple cycles (e.g., 5 cycles) by measuring cinnamic acid conversion rates. A <10% drop indicates robust reusability .

Q. What experimental design optimizes this compound in multicomponent reactions (e.g., 3-arylcoumarin synthesis)?

  • Solvent selection : Use acetic anhydride with triethylamine to stabilize intermediates and improve yields.
  • Temperature control : Maintain 112–120°C to balance reaction speed and byproduct formation .
  • Workup : Extract products with ethyl acetate and wash with saturated NaHCO₃ to remove residual acid .

Q. How can electrochemical methods quantify proton reduction kinetics catalyzed by this compound derivatives?

  • Cyclic voltammetry : Measure catalytic currents at -0.4 V vs. SCE in acetonitrile. Calculate apparent rate constants (kapp) using the Randles-Ševčík equation. For sodium p-toluenesulfonate, kapp ≈ 1100 M⁻¹s⁻¹ under standard conditions .
  • Mechanistic insights : First-order dependence on catalyst and acid concentrations suggests a CoIIIH intermediate pathway rather than dimeric homolysis .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Ion chromatography : Detect sulfate ions (from residual sulfuric acid) with a detection limit of 0.1 ppm.
  • NMR spectroscopy : Use ¹H NMR (D₂O) to identify organic impurities like toluene or unreacted PTSA. Peaks at δ 2.4 (methyl group) and δ 7.2–7.8 (aromatic protons) are diagnostic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.